molecular formula C23H22N2O5S B2894580 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618365-90-5

4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2894580
CAS No.: 618365-90-5
M. Wt: 438.5
InChI Key: CGARAMBSXQSBIU-UHFFFAOYSA-N
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Description

4-(Benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound characterized by its intricate molecular structure This compound belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrole core. One common approach is the condensation of appropriate precursors such as benzofuran-2-carboxylic acid and thiophene derivatives under specific reaction conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

  • Biology: Its biological activity may be explored for potential therapeutic uses, such as enzyme inhibition or modulation of biological pathways.

  • Medicine: The compound could be investigated for its pharmacological properties, including its potential as an antimicrobial or anti-inflammatory agent.

  • Industry: It may find applications in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

  • Benzofuran derivatives

  • Thiophene derivatives

  • Morpholine-containing compounds

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-thiophen-2-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c26-21(17-14-15-4-1-2-5-16(15)30-17)19-20(18-6-3-13-31-18)25(23(28)22(19)27)8-7-24-9-11-29-12-10-24/h1-6,13-14,20,27H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGARAMBSXQSBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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